Physicochemical Property Differentiation vs. Morpholine Analog: Lipophilicity and H-Bond Acceptor Profile
Replacement of the piperidine ring with morpholine (the closest commercially common analog, N-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide) increases the H-bond acceptor count from 5 to 6 and reduces computed LogP. For the target compound, PubChem-computed LogP is 2.7 with 5 HBA and 1 HBD [1]. The morpholine analog (PubChem CID 46884257) carries an additional oxygen lone pair, yielding 6 HBA and a lower LogP (~1.9–2.1 by XLogP3), which can enhance aqueous solubility but may compromise blood-brain barrier penetration and alter off-target binding profiles [2]. This 0.6–0.8 LogP unit difference is quantitatively meaningful for CNS drug discovery where Lipinski’s rules and CNS MPO scores are tightly gated.
| Evidence Dimension | Computed LogP (XLogP3), hydrogen bond acceptor count (HBA), hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | LogP = 2.7, HBA = 5, HBD = 1 |
| Comparator Or Baseline | N-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide: LogP ≈ 1.9–2.1, HBA = 6, HBD = 1 (PubChem CID 46884257) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8; ΔHBA = -1 |
| Conditions | In silico prediction by XLogP3 3.0 and Cactvs 3.4.8.18 as reported in PubChem 2021.05.07 release; no experimental logD/logP data identified. |
Why This Matters
A 0.6–0.8 LogP increase can shift passive membrane permeability by approximately 3‑fold, making the piperidine variant preferable for intracellular target engagement assays where the morpholine analog may show inadequate cellular penetration.
- [1] PubChem. N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)cyclopentanecarboxamide. CID 45542043. https://pubchem.ncbi.nlm.nih.gov/compound/1210867-25-6. View Source
- [2] PubChem. CID 46884257 (morpholine analog). Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/46884257 (accessed April 2026). View Source
